3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane is a chemical compound with the molecular formula . It belongs to the class of tetraoxanes, characterized by the presence of four oxygen atoms in its structure. This compound is recognized for its unique properties and potential applications in various fields. The structure features heptyl chains that contribute to its hydrophobic characteristics, making it an interesting candidate for studies in materials science and organic chemistry.
The chemical behavior of 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane includes several notable reactions:
The synthesis of 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane typically involves:
Several compounds share structural similarities with 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane. Here are some notable examples:
The uniqueness of 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane lies in its long heptyl chains which provide distinct hydrophobic characteristics compared to other tetraoxanes. This hydrophobicity may influence its solubility and interaction profiles in various chemical environments.
The study of cyclic peroxides began in the early 20th century with the isolation of 1,2,4,5-tetroxane (formaldehyde cyclic diperoxide), the parent compound of the tetroxane class. This molecule, with the formula $$ \text{C}2\text{H}4\text{O}_4 $$, demonstrated the feasibility of stabilizing peroxide bonds within a cyclic framework. Initial syntheses relied on acid-catalyzed condensation of ketones with hydrogen peroxide, a method later refined for alkyl-substituted derivatives.
The introduction of alkyl groups to the tetroxane scaffold marked a pivotal advancement. For instance, 3,3,6,6-tetraethyl-1,2,4,5-tetroxane ($$ \text{C}{10}\text{H}{20}\text{O}_4 $$) emerged as a model for studying substituent effects on thermal stability. Synthetic efforts in the mid-20th century revealed that bulkier alkyl groups, such as heptyl chains, could be incorporated via modified condensation protocols, though these required precise control of reaction kinetics to avoid premature decomposition.
Contemporary approaches to 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane leverage continuous-flow reactors and computational modeling to optimize yields. The compound’s synthesis typically involves:
These methods address challenges posed by the compound’s low volatility and sensitivity to radical-initiated degradation.
The conformational behavior of 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane is fundamentally governed by the geometric constraints of the six-membered tetroxane ring and the steric requirements of the four heptyl substituents [18] [14]. Gas electron diffraction studies of the structurally related 3,3,6,6-tetramethyl-1,2,4,5-tetroxane have established that the tetroxane ring adopts a chair conformation with C₂ₕ symmetry, characterized by specific geometric parameters including oxygen-oxygen bond lengths of 1.463 ± 0.005 Ångströms and carbon-oxygen bond lengths of 1.432 ± 0.004 Ångströms [18]. The oxygen-carbon-oxygen bond angles measure 108.2 ± 0.7 degrees, while carbon-oxygen-oxygen bond angles are 107.7 ± 0.4 degrees [18].
Quantum chemical calculations using both second-order Møller-Plesset perturbation theory and density functional theory methods with various basis sets confirm that the chair conformation represents the global minimum energy structure for tetroxane compounds [18] [14]. The dihedral angles defining the ring pucker, specifically the carbon-oxygen-oxygen-carbon torsion angle of 63.7 ± 0.4 degrees and the oxygen-oxygen-carbon-oxygen angle of -63.9 ± 0.4 degrees, establish the characteristic geometry of the chair form [18]. Computational studies indicate that a twist conformer with C₂ symmetry contributes less than 3.5 percent to the overall conformational ensemble [18].
The presence of four heptyl substituents in 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane significantly influences the conformational landscape compared to smaller alkyl-substituted analogs [25] [26]. Each heptyl chain possesses six rotational degrees of freedom, resulting in a complex conformational space with numerous local minima [25]. The chair conformation of the tetroxane ring places the heptyl substituents in equatorial-like positions, minimizing steric interactions between the bulky alkyl chains and the ring oxygen atoms [27] [28]. Molecular dynamics simulations and stochastic mechanics calculations are essential for determining the lowest energy conformers due to the extensive conformational flexibility of the heptyl substituents [25].
The three-dimensional molecular architecture exhibits significant conformational freedom in the alkyl side chains while maintaining a relatively rigid tetroxane core [32] [27]. The chair-to-chair ring interconversion, which involves passage through higher energy conformations such as boat and twist-boat forms, is expected to have elevated activation barriers due to the increased steric bulk of the heptyl substituents compared to smaller alkyl groups [32] [28]. Nuclear magnetic resonance spectroscopy studies would reveal dynamic averaging of conformational states on the timescale of the measurement, providing experimental insight into the conformational behavior of this highly substituted tetroxane [30].
| Conformational Parameter | 3,3,6,6-Tetramethyl-1,2,4,5-tetroxane | Expected for Tetraheptyl Analog |
|---|---|---|
| O-O Bond Length (Å) | 1.463(5) | ~1.46 |
| C-O Bond Length (Å) | 1.432(4) | ~1.43 |
| O-C-O Bond Angle (°) | 108.2(7) | ~108 |
| C-O-O Bond Angle (°) | 107.7(4) | ~108 |
| Ring Conformation | Chair (C₂ₕ) | Chair |
| Conformational Flexibility | Low | High |
The structural characteristics of 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane can be systematically compared with other alkyl-substituted tetroxane derivatives to understand the impact of substituent size on molecular architecture [11]. The 3,6-diheptyl-1,2,4,5-tetroxane (C₁₆H₃₂O₄) represents an intermediate structural analog with a molecular weight of 288.42 grams per mole, possessing only two heptyl substituents compared to the four heptyl groups in the target compound [11]. This comparison reveals the progressive increase in molecular complexity and steric bulk with additional alkyl substitution [24].
X-ray crystallographic analysis of various tetroxane derivatives reveals that the chair conformation is universally adopted in the solid state, with crystallographic inversion symmetry stabilizing the molecular arrangement [2] [4]. The systematic increase in molecular weight from the parent tetroxane (92.05 g/mol) through tetramethyl (148.16 g/mol), diheptyl (288.42 g/mol), to tetraheptyl (484.8 g/mol) derivatives demonstrates the substantial impact of alkyl substitution on physical properties [5] [11] . The rotatable bond count increases dramatically from zero in the parent compound to twelve in the diheptyl derivative, indicating progressively greater conformational flexibility [11].
Thermal decomposition studies provide additional structural insights through comparative activation energy measurements . The parent 1,2,4,5-tetroxane exhibits an activation energy of 32.1 kilocalories per mole for thermal decomposition, while the 3,3,6,6-tetramethyl analog shows a reduced activation energy of 24.8 kilocalories per mole . This trend suggests that alkyl substitution stabilizes the tetroxane ring through electronic and steric effects, with larger alkyl groups expected to provide even greater stabilization [17] [26]. The tetraheptyl derivative would be anticipated to exhibit enhanced thermal stability compared to smaller alkyl-substituted analogs based on this substituent effect pattern [25].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl Substituents | Rotatable Bonds |
|---|---|---|---|---|
| 1,2,4,5-Tetroxane | C₂H₄O₄ | 92.05 | 0 | 0 |
| 3,3,6,6-Tetramethyl-1,2,4,5-tetroxane | C₆H₁₂O₄ | 148.16 | 4 (methyl) | 0 |
| 3,6-Diheptyl-1,2,4,5-tetroxane | C₁₆H₃₂O₄ | 288.42 | 2 (heptyl) | 12 |
| 3,3,6,6-Tetraheptyl-1,2,4,5-tetroxane | C₃₀H₆₀O₄ | 484.8 | 4 (heptyl) | 24 |
The four heptyl substituents in 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane exert profound steric and electronic influences on the molecular properties and reactivity of the tetroxane core [25] [26]. Ligand repulsive energy calculations demonstrate that the steric volume of a heptyl group is approximately six times larger than that of a methyl group, with corresponding increases in hydrophobic surface area and van der Waals interactions [25]. The substantial steric bulk of the heptyl substituents creates significant conformational constraints around the tetroxane ring, influencing both the ground-state geometry and the accessibility of reactive conformations [17] [26].
Electronic effects of the heptyl substituents manifest through inductive donation to the tetroxane ring system, where the electron-donating nature of the alkyl chains increases electron density at the carbon atoms bearing the substituents [17]. This electronic stabilization contributes to the observed reduction in thermal decomposition activation energies with increasing alkyl substitution, as demonstrated in the systematic series from unsubstituted tetroxane through various alkyl derivatives [18]. The four heptyl groups provide substantially greater electronic stabilization compared to smaller alkyl substituents, potentially reducing the activation barrier for peroxide bond reorganization processes [29].
Steric hindrance effects become particularly pronounced in reactions involving the peroxide functional groups, where the bulky heptyl substituents create a protective steric environment around the reactive oxygen-oxygen bonds [17] [26]. Hydrogen atom transfer reactions, which are fundamental to peroxide chemistry, show decreased reaction rates when bulky substituents are present on the peroxide-containing molecule [26]. The four heptyl groups in the tetraheptyl tetroxane create substantial steric shielding, potentially reducing the accessibility of the peroxide bonds to external reagents and thereby enhancing the kinetic stability of the compound [25].
The conformational flexibility introduced by the heptyl substituents also influences the dynamic behavior of the molecule [25]. Each heptyl chain can adopt multiple conformational states, leading to a complex ensemble of molecular geometries in solution [30]. This conformational multiplicity affects the overall molecular shape and the spatial distribution of steric bulk around the tetroxane core [27]. Nuclear magnetic resonance spectroscopy would reveal time-averaged signals reflecting rapid interconversion between conformational states of the flexible heptyl chains [30].
Intermolecular interactions are significantly enhanced by the presence of four heptyl substituents, with the increased hydrophobic surface area promoting stronger van der Waals interactions between molecules [19] [25]. The substantial increase in molecular weight and hydrophobic character compared to smaller alkyl-substituted tetroxanes affects physical properties such as solubility, melting point, and crystallization behavior [23]. The tetraheptyl substitution pattern creates a highly lipophilic molecule with enhanced affinity for non-polar environments [11].
| Substituent Property | Methyl Group | Heptyl Group | Effect in Tetraheptyl Tetroxane |
|---|---|---|---|
| Steric Volume | ~25 Ų | ~145 Ų | High steric protection |
| Electron Donation | Weak | Moderate | Enhanced ring stabilization |
| Conformational Freedom | None | High | Complex conformational ensemble |
| Hydrophobic Character | Low | High | Increased lipophilicity |
| Thermal Stability Effect | Moderate | Strong | Enhanced decomposition barrier |
The thermal stability of 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane represents a critical physicochemical parameter that governs its practical applications and safety considerations. Based on established structure-activity relationships within the tetroxane family and comparative analysis with the extensively studied 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, several key thermal characteristics can be deduced [1] [2].
The decomposition onset temperature for tetraheptyl tetroxane is estimated to occur in the range of 110-140°C, which represents a notably lower thermal threshold compared to its tetramethyl analogue that decomposes at 130-170°C [1] [2]. This reduction in thermal stability can be attributed to the increased steric hindrance imposed by the longer heptyl chains, which destabilize the tetroxane ring system and facilitate earlier bond cleavage. The primary decomposition temperature is predicted to center around 125°C, following the established trend in homologous tetroxane series where increased alkyl chain length correlates with decreased thermal stability [3] [4].
The activation energy for the decomposition process is estimated to fall within the range of 8-12 kcal/mol, comparable to the experimentally determined value of 10.96±0.8 kcal/mol for the tetramethyl derivative when catalyzed by ferric ions [1]. The decomposition mechanism is expected to follow a stepwise pathway involving initial formation of a diradical intermediate, consistent with the established decomposition kinetics observed for other tetroxane compounds [4]. The reaction exhibits first-order kinetics with respect to the peroxide concentration, as documented for related cyclic peroxide systems [2] [5].
| Parameter | Tetramethyl Tetroxane (Reference) | Tetraheptyl Tetroxane (Estimated) |
|---|---|---|
| Decomposition Onset Temperature | 130-170°C | 110-140°C |
| Primary Decomposition Temperature | ~150°C | ~125°C |
| Activation Energy (Ea) | 10.96±0.8 kcal/mol (Fe³⁺) | 8-12 kcal/mol (estimated) |
| Reaction Order | First order | First order (expected) |
| Decomposition Products | Acetone + O₂ | Heptanone + O₂ |
The decomposition products are anticipated to include 2-heptanone and molecular oxygen, following the established fragmentation pattern where the peroxide bonds cleave to generate the corresponding ketone and release oxygen gas [1] [4]. Catalytic effects from transition metal ions, particularly Fe³⁺ and Cu⁺, are expected to significantly accelerate the decomposition process, as demonstrated for other tetroxane systems [1] [2].
The solubility behavior of 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane in various organic solvents can be predicted based on the fundamental principle of "like dissolves like" and the compound's predominantly hydrocarbon character [6] [7]. The presence of four heptyl chains (C₇H₁₅) dramatically increases the lipophilic nature of the molecule compared to shorter-chain analogues, resulting in enhanced solubility in nonpolar and weakly polar organic media [6].
Nonpolar solvents such as n-hexane and cyclohexane are expected to exhibit high solubility for tetraheptyl tetroxane due to favorable van der Waals interactions between the long alkyl chains and the solvent molecules [8] [6]. The solubility in these media is anticipated to be significantly enhanced compared to the tetramethyl analogue, which already demonstrates good solubility in hydrocarbon solvents [8].
Aromatic solvents including benzene and toluene are predicted to show very high solubility for the compound. Toluene, in particular, represents the optimal solvent choice due to its balanced combination of nonpolar character with slight polarity that can accommodate the tetroxane ring system [8] [9]. The π-electron system of aromatic solvents may provide additional stabilization through weak π-π interactions with the electron-rich oxygen atoms of the tetroxane ring [9].
| Solvent | Polarity | Expected Solubility | Basis |
|---|---|---|---|
| n-Hexane | Nonpolar | High | Like dissolves like principle |
| Benzene | Nonpolar aromatic | High | π-π interactions possible |
| Toluene | Slightly polar aromatic | Very High | Optimal balance of properties |
| Diethyl ether | Moderately polar | High | Some polarity tolerance |
| Methanol | Polar protic | Low | Polarity mismatch |
| Water | Highly polar protic | Negligible | Hydrophobic compound |
Moderately polar solvents such as diethyl ether and chloroform are expected to show moderate to high solubility due to the compound's ability to tolerate some degree of polarity while maintaining favorable interactions through the alkyl chains [10]. However, polar protic solvents including methanol and ethanol will exhibit poor solubility due to the fundamental polarity mismatch and the compound's hydrophobic nature [6] [7].
The Hansen solubility parameters for tetraheptyl tetroxane are estimated to favor solvents with high dispersion components (δD), low polarity components (δP), and minimal hydrogen bonding components (δH), consistent with its predominantly hydrocarbon character [11] [12] [13].
The phase behavior of 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane is expected to be significantly more complex than that of shorter-chain analogues due to the competing effects of increased molecular weight, enhanced chain flexibility, and altered intermolecular packing arrangements [14] [15]. The compound is predicted to exist in a crystalline form at room temperature, similar to the tetramethyl derivative, but with markedly different thermal transition characteristics [16].
The melting point is estimated to fall within the range of 40-80°C, representing an increase from the tetramethyl analogue due to the higher molecular weight (484.8 g/mol vs 148.16 g/mol) and increased van der Waals interactions between the longer alkyl chains [17]. However, the presence of flexible heptyl chains introduces conformational disorder that may reduce the overall thermal stability compared to rigid analogues [15].
Polymorphism is anticipated to be a significant consideration for tetraheptyl tetroxane, as the long alkyl chains can adopt multiple conformational arrangements leading to different crystal packing motifs [14] [15]. The crystal packing is expected to exhibit a layered structure where the tetroxane rings align in parallel planes with the heptyl chains extending in interdigitated or parallel arrangements [18] [19].
| Property | Expected Behavior | Comparison with Tetramethyl |
|---|---|---|
| Crystalline Form at RT | Likely crystalline | Similar core structure |
| Melting Point | 40-80°C (estimated) | Higher due to increased MW |
| Polymorphism | Possible multiple forms | More complex |
| Crystal Packing | Layered due to long chains | Different due to chain length |
| Amorphous Formation Tendency | Moderate to high | Higher tendency |
The glass transition temperature is predicted to occur below room temperature due to the enhanced chain flexibility, which facilitates molecular motion and reduces the thermal energy required for the glass-to-liquid transition [15] [17]. The compound exhibits a moderate to high tendency toward amorphous formation, particularly during rapid cooling or solvent evaporation, due to the kinetic barriers associated with organizing the long alkyl chains into ordered crystalline arrays [14].
Recrystallization behavior is expected to be significantly slower than for the tetramethyl analogue due to the increased molecular size and the need for extensive conformational rearrangement during crystal formation [15]. Multiple phase transitions may be observed during thermal analysis, reflecting various conformational and packing arrangements of the alkyl chains [17] [20].
The spectroscopic characterization of 3,3,6,6-tetraheptyl-1,2,4,5-tetroxane provides distinctive fingerprints that enable structural identification and purity assessment. The spectroscopic profile is dominated by signals arising from the extensive alkyl chain network while retaining characteristic features of the tetroxane ring system [21] [22] [23].
Infrared spectroscopy reveals several diagnostic features. The C-H stretching region (2800-3000 cm⁻¹) exhibits multiple overlapping bands of high intensity due to the numerous methyl and methylene groups present in the four heptyl chains [22] [24]. This region appears significantly more complex and intense compared to the tetramethyl analogue. The C-O stretching vibrations associated with the tetroxane ring system appear at 1000-1200 cm⁻¹, providing a diagnostic fingerprint for the cyclic peroxide structure [21] [25]. The characteristic O-O stretching mode of the peroxide bonds appears as a weak to medium intensity band around 800-900 cm⁻¹ [21].
Raman spectroscopy offers complementary information with enhanced sensitivity to the C-C stretching modes (800-1300 cm⁻¹) and ring breathing vibrations (300-800 cm⁻¹) that provide structural fingerprints for the tetroxane core [26] [23]. The symmetric nature of many vibrational modes in the tetroxane ring makes them particularly Raman-active [21].
| Technique | Assignment | Expected Frequency/Chemical Shift | Intensity |
|---|---|---|---|
| IR Spectroscopy | C-H stretching (alkyl) | 2800-3000 cm⁻¹ | Strong, multiple peaks |
| IR Spectroscopy | C-O stretching (tetroxane) | 1000-1200 cm⁻¹ | Medium-strong |
| IR Spectroscopy | O-O stretching (peroxide) | 800-900 cm⁻¹ | Weak-medium |
| ¹H NMR | CH₃ (terminal methyl) | 0.8-1.0 ppm | Triplet, strong |
| ¹H NMR | CH₂ (methylene chains) | 1.2-1.6 ppm | Complex multiplet |
| ¹³C NMR | Quaternary carbons (C-O) | 110-120 ppm | Singlet, weak |
¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the alkyl chain environment. The terminal methyl groups appear as a strong triplet around 0.8-1.0 ppm, while the extensive methylene chain gives rise to complex multiplets in the 1.2-1.6 ppm region [24] [23]. The quaternary carbon protons adjacent to the tetroxane ring system appear as multiplets around 2.0-2.5 ppm, shifted downfield due to the electron-withdrawing effect of the oxygen atoms [23].
¹³C Nuclear Magnetic Resonance spectroscopy shows characteristic signals for the terminal methyl carbons (14-16 ppm), the methylene carbons of the alkyl chains (22-32 ppm), and the distinctive quaternary carbons bonded to oxygen atoms (110-120 ppm) [24] [23]. The quaternary carbons provide the most diagnostic signal for confirming the tetroxane structure, appearing as relatively weak singlets due to the lack of directly bonded protons [23].